molecular formula C6H4Na2O4S B11992412 Disodium 2,5-thiophenedicarboxylate

Disodium 2,5-thiophenedicarboxylate

Cat. No.: B11992412
M. Wt: 218.14 g/mol
InChI Key: FANZMNFGDYXQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2,5-thiophenedicarboxylate is an organic compound with the molecular formula C₆H₂Na₂O₄S It is a disodium salt of 2,5-thiophenedicarboxylic acid, featuring a thiophene ring substituted with two carboxylate groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2,5-thiophenedicarboxylate can be synthesized through several methods. One common approach involves the neutralization of 2,5-thiophenedicarboxylic acid with sodium hydroxide. The reaction typically proceeds as follows:

    Dissolution: Dissolve 2,5-thiophenedicarboxylic acid in water.

    Neutralization: Add a stoichiometric amount of sodium hydroxide to the solution.

    Crystallization: Allow the solution to crystallize, yielding this compound.

The reaction conditions are generally mild, often conducted at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Neutralization: Large quantities of 2,5-thiophenedicarboxylic acid are neutralized with sodium hydroxide in industrial reactors.

    Purification: The resulting solution is purified through filtration and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 2,5-thiophenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Disodium 2,5-thiophenedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which disodium 2,5-thiophenedicarboxylate exerts its effects depends on its application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Chemical Reactions: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and carboxylate groups.

Comparison with Similar Compounds

Disodium 2,5-thiophenedicarboxylate can be compared with other thiophene derivatives:

    2,5-Thiophenedicarboxylic Acid: The parent acid form, which lacks the sodium ions.

    2-Thiophenecarboxylic Acid: A similar compound with only one carboxylate group.

    3,4-Thiophenedicarboxylic Acid: A positional isomer with carboxylate groups at the 3 and 4 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications.

Properties

Molecular Formula

C6H4Na2O4S

Molecular Weight

218.14 g/mol

InChI

InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);;

InChI Key

FANZMNFGDYXQPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.